

Quantum Chemical Calculations of Butyl Diphenylphosphinite: A Technical Guide

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Compound of Interest

Compound Name: *Butyl diphenylphosphinite*

Cat. No.: *B082830*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the study of **butyl diphenylphosphinite**, a representative organophosphorus(III) compound. Such computational studies are crucial for understanding the electronic structure, reactivity, and potential applications of phosphinite ligands in catalysis and drug development.

Introduction to Quantum Chemical Calculations for Organophosphorus Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of organophosphorus compounds.[1] These methods allow for the accurate prediction of molecular geometries, electronic structures, and reaction energetics, providing insights that can be challenging to obtain through experimental means alone.[2] For molecules like **butyl diphenylphosphinite**, DFT calculations can elucidate key features such as ligand donor strength, steric hindrance, and reactivity profiles, which are critical for designing novel catalysts and therapeutic agents.[3]

Computational Methodologies

A robust computational protocol is essential for obtaining reliable and reproducible results. The following sections detail a standard workflow for the quantum chemical analysis of **butyl**

diphenylphosphinite, based on widely accepted methods for similar organophosphorus compounds.^[4]^[5]

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the ground-state geometry of the **butyl diphenylphosphinite** molecule. This is typically performed using a DFT functional, such as B3LYP or ω B97XD, in conjunction with a Pople-style basis set like 6-31G(d,p) or a triple-zeta basis set like 6-311++G(d,p) for higher accuracy.^[5]^[6]^[7]

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to characterize the electronic structure and reactivity of **butyl diphenylphosphinite**. These properties are summarized in the table below.

Property	Description	Typical Level of Theory
Electronic Energies		
HOMO Energy	Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons.	B3LYP/6-311++G(d,p)
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons.	B3LYP/6-311++G(d,p)
HOMO-LUMO Gap	The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability.	B3LYP/6-311++G(d,p)
Atomic Charges		
Natural Population Analysis (NPA) Charges	Provides a chemically intuitive picture of the charge distribution within the molecule, particularly on the phosphorus atom.	B3LYP/6-311++G(d,p)
Thermodynamic Data		
Enthalpy of Formation	The change in enthalpy during the formation of the compound from its constituent elements in their standard states.	G3X, G3X(MP2)
Gibbs Free Energy	A measure of the thermodynamic potential of the system, useful for predicting the spontaneity of reactions.	B3LYP/6-31G(d,p)
Steric Parameters		

Tolman Cone Angle (TCA)	A measure of the steric bulk of the ligand, calculated from the solid angle of a cone centered on the metal atom that encompasses the ligand.	B3LYP/6-31G(d,p)
Percent Buried Volume (%Vbur)	The percentage of the volume of a sphere around the metal center that is occupied by the ligand.	B3LYP/6-31G(d,p)

Experimental Protocols

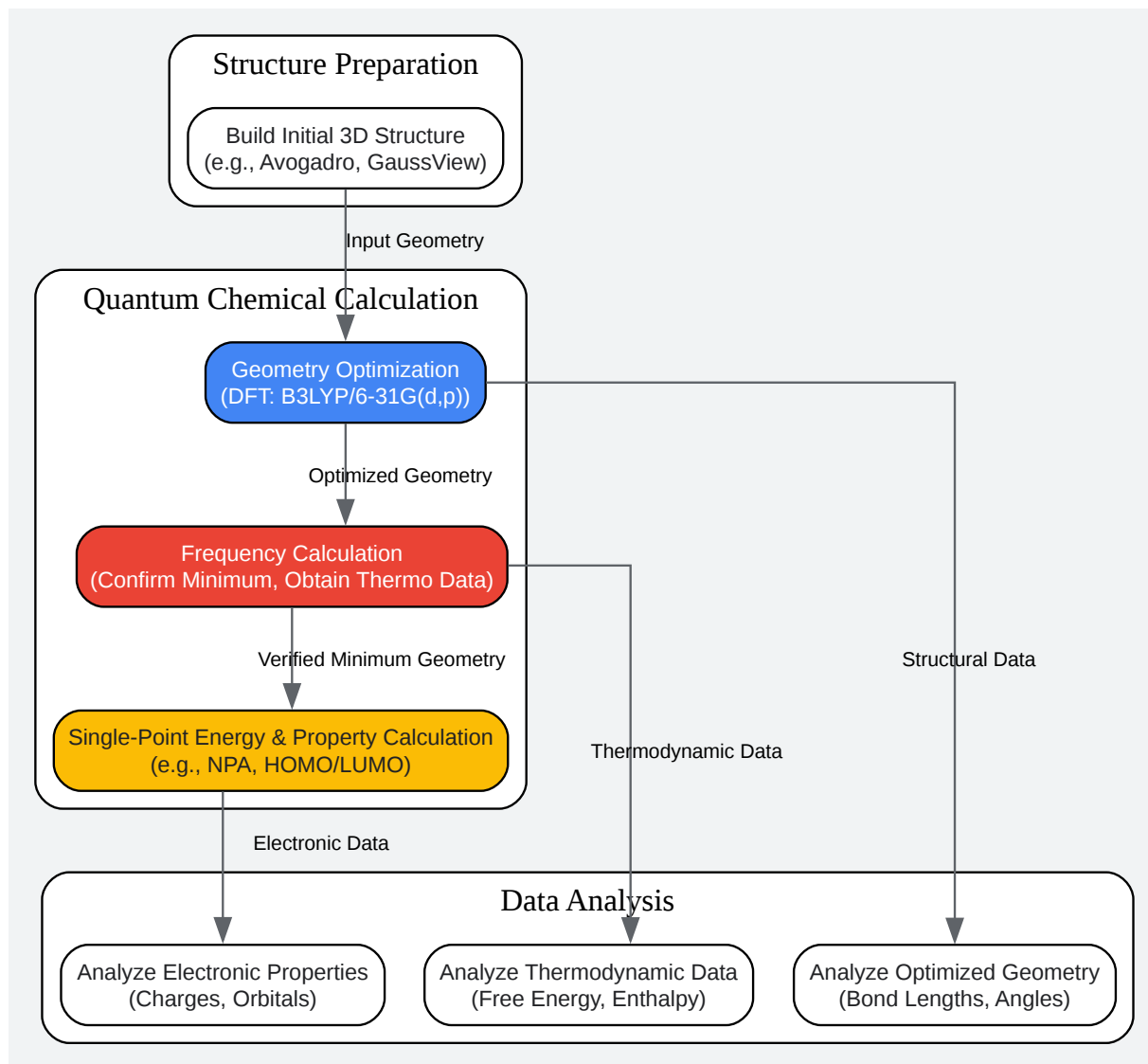
While this guide focuses on computational aspects, a brief overview of the synthesis of **butyl diphenylphosphinite** is provided for context.

Synthesis of Butyl Diphenylphosphinite

Butyl diphenylphosphinite can be synthesized via the reaction of chlorodiphenylphosphine with butanol in the presence of a base, such as triethylamine, to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphinite product. Purification is generally achieved by distillation under reduced pressure or column chromatography.

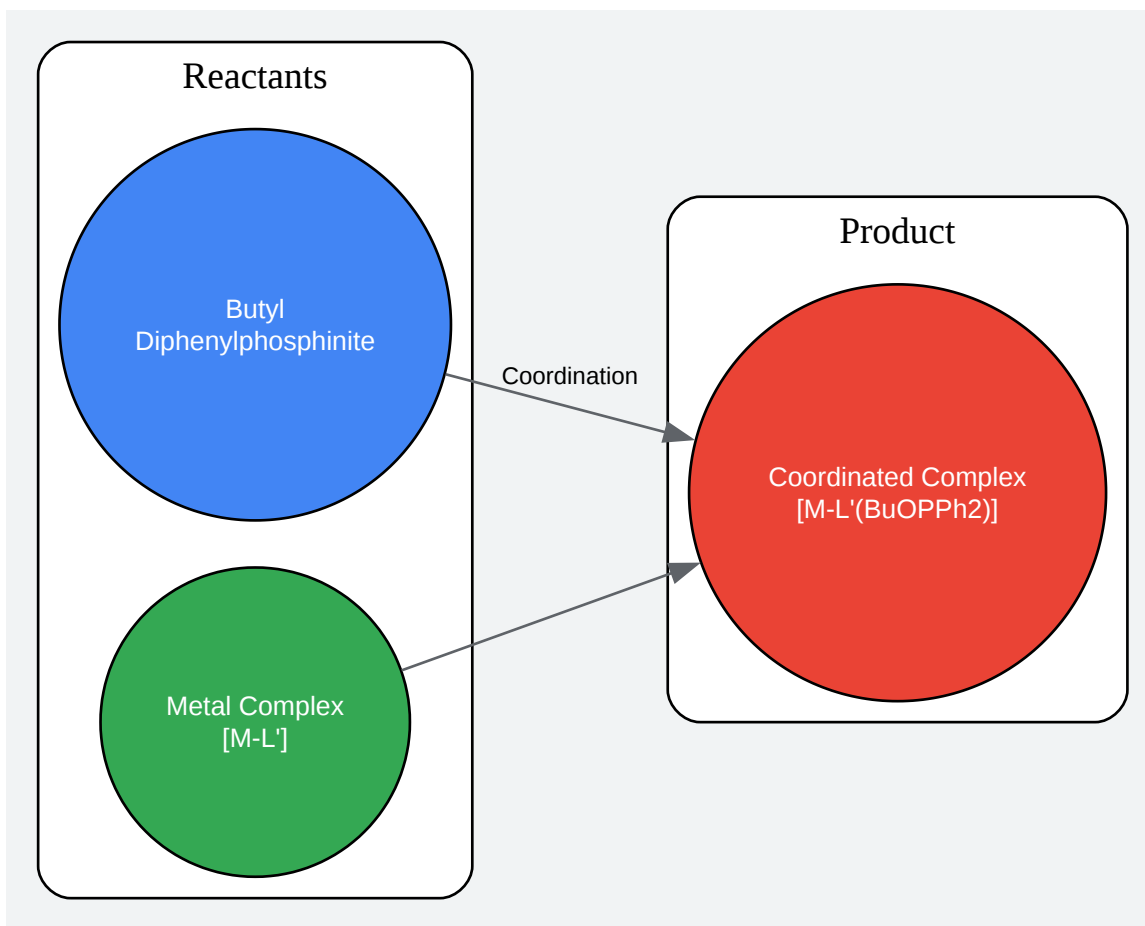
Visualizations

Graphical representations are invaluable for understanding complex computational workflows and chemical interactions.



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Caption: Computational workflow for **butyl diphenylphosphinite**.



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Caption: Coordination of **butyl diphenylphosphinite** to a metal center.

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